1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Overview
Description
1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups and an oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl derivatives and the oxadiazolyl moiety. One common synthetic route includes the reaction of 3-fluorophenyl hydrazine with 4-fluorobenzonitrile to form the corresponding oxadiazole. Subsequent reactions with pyridazinone derivatives lead to the formation of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted derivatives of the original compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine
3-Fluoroamphetamine
1-(3-Fluorophenyl)ethanone
Uniqueness: 1-(3-Fluorophenyl)-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one stands out due to its unique combination of fluorophenyl groups and the oxadiazolyl moiety, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities and advancements in its use.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O2/c19-12-6-4-11(5-7-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-3-1-2-13(20)10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJJIQKACXGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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